Glicaramide - 36980-34-4

Glicaramide

Catalog Number: EVT-370596
CAS Number: 36980-34-4
Molecular Formula: C30H42N6O5S
Molecular Weight: 598.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glicaramide is an sulfonylurea with structural variation to glibenclamide, in which 2-methoxy-5-chlorobenzyl is replaced by a cyclic acyl group, with hypoglycemic activity. Glicaramide also exerts peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.
Source

Glicaramide can be synthesized from glucosamine hydrochloride or glucosamine sulfate through various chemical reactions that modify its structure to enhance its biological activity. The compound is often derived from natural sources or produced synthetically for pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of glicaramide can involve several methods, typically starting from glucosamine hydrochloride. One notable method includes the use of mixed glucosamine salts, which can be synthesized in a single step from glucosamine hydrochloride and the sulfate of a metal such as potassium, calcium, or magnesium. This method simplifies the production process by avoiding the need for multiple steps typically required in traditional synthesis routes .

Technical Details

The synthesis process generally involves:

  1. Preparation: Glucosamine hydrochloride is mixed with a sulfate salt under controlled temperature conditions (around 50°C).
  2. Reaction: The mixture is stirred continuously to ensure thorough interaction between the reactants.
  3. Cooling and Filtration: After the reaction, the mixture is cooled to precipitate the desired glicaramide compound, which is then filtered and dried at specific temperatures (45-65°C) over a defined period (12-24 hours) to obtain a stable crystalline form .
Molecular Structure Analysis

Structure

Glicaramide's molecular structure consists of a glucosamine backbone with specific functional groups that enhance its biological activity. The presence of an amine group distinguishes it from other sugars and contributes to its reactivity and interaction with biological systems.

Data

The molecular formula of glicaramide can be represented as C6H13N1O5C_6H_{13}N_1O_5, indicating it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This composition is typical for amino sugars and reflects its potential roles in biochemical pathways.

Chemical Reactions Analysis

Reactions

Glicaramide undergoes various chemical reactions that are essential for its function in biological systems. Key reactions include:

  • Acetylation: Glicaramide can be acetylated to form N-acetylglicaramide, which may enhance its solubility and bioavailability.
  • Deacetylation: This reaction can revert N-acetylglicaramide back to glicaramide, allowing for controlled release in therapeutic applications .

Technical Details

The reactions often require specific conditions such as pH control and temperature regulation to ensure optimal yield and purity of the final product. Spectrophotometric methods may be employed to measure the concentration of glicaramide during these reactions, ensuring accurate monitoring of the process .

Mechanism of Action

Process

Glicaramide exerts its effects primarily through modulation of cellular signaling pathways involved in inflammation and cartilage repair. It interacts with specific receptors on cell membranes, influencing processes such as cell proliferation and apoptosis.

Data

Research indicates that glicaramide may enhance the production of glycosaminoglycans, which are vital components of cartilage matrix, thereby supporting joint health . Additionally, it may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Physical and Chemical Properties Analysis

Physical Properties

Glicaramide appears as a white crystalline powder with a characteristic odor. It is soluble in water and exhibits stability under normal storage conditions.

Chemical Properties

  • Melting Point: Approximately 150-160°C
  • pH: Typically neutral (around pH 7)
  • Solubility: Soluble in water; limited solubility in organic solvents

These properties make glicaramide suitable for formulation into various pharmaceutical products aimed at improving joint health and function.

Applications

Scientific Uses

Glicaramide has several applications in scientific research and clinical settings:

  • Joint Health Supplements: It is commonly included in dietary supplements aimed at alleviating symptoms of osteoarthritis and promoting joint health.
  • Pharmaceutical Development: Glicaramide serves as a lead compound for developing new drugs targeting inflammatory diseases.
  • Biochemical Research: Its role as an amino sugar makes it valuable in studies related to glycoprotein synthesis and metabolic pathways.
Introduction to Sulfonylureas & Glicaramide

Sulfonylureas represent a cornerstone class of oral antidiabetic agents that revolutionized type 2 diabetes mellitus (T2DM) management following insulin discovery. These insulin secretagogues function by stimulating pancreatic β-cells to enhance insulin release, thereby reducing hyperglycemia. Glicaramide (commonly known internationally as Gliclazide) emerged as a significant therapeutic advancement within this class, offering improved pharmacological properties over earlier compounds while maintaining the core sulfonylurea mechanism of action. Its development addressed critical limitations of first-generation agents, particularly concerning safety and durability of response [1] [9].

Historical Development of Sulfonylurea Therapeutics

The sulfonylurea story began serendipitously during antibiotic research in 1942 when French researchers observed severe hypoglycemia in typhoid patients treated with the sulfonamide derivative 2254RP. This unexpected effect was systematically investigated by physiologist August Loubatières, who established the compound's pancreatotropic action – demonstrating that hypoglycemia occurred only in animals with intact pancreatic islet cells. Despite these foundational discoveries published in French journals, therapeutic development stagnated until the 1950s. The first clinically available sulfonylurea, carbutamide, was introduced in Germany in 1955 but withdrawn due to toxicity concerns. This prompted development of first-generation agents including tolbutamide (1957) and chlorpropamide (1959), which established the sulfonylurea class despite significant limitations:

  • Frequent hypoglycemia (especially with chlorpropamide's prolonged half-life)
  • Disulfiram-like alcohol reactions
  • Questionable cardiovascular safety profiles [1] [9] [10].

The 1960s-1980s witnessed the emergence of second-generation sulfonylureas featuring improved safety and potency. Gliclazide (discovered 1966), glibenclamide (glyburide), and glipizide represented molecular refinements that enhanced β-cell specificity while reducing extra-pancreatic effects. This evolution culminated in third-generation agents like glimepiride in the 1990s [1] [5] [10].

Table 1: Evolution of Sulfonylurea Therapeutics [1] [5] [9]

GenerationEraRepresentative AgentsKey Advancements
Pre-sulfonylureaPre-1942-Insulin discovery (1921)
First1950s-1960sTolbutamide, Chlorpropamide, CarbutamideFirst oral antidiabetics; established insulin secretion mechanism
Second1970s-1980sGliclazide, Glibenclamide, GlipizideIncreased potency; reduced dosing frequency; improved safety profiles
Third1990s-presentGlimepirideEnhanced pharmacokinetics; potential pleiotropic effects

Classification of Glicaramide: Second-Generation Sulfonylurea

Gliclazide (Glicaramide) is chemically classified as a second-generation sulfonylurea based on its molecular structure and pharmacological properties. Its core structure consists of a sulfonylurea backbone with an innovative azabicyclo-octyl ring substitution. This specific modification differentiates it structurally and functionally from first-generation agents:

  • Enhanced Potency: 100-fold greater β-cell affinity than tolbutamide
  • Reduced Dosing: Effective at 40-320mg daily versus 500-3000mg for tolbutamide
  • Selective Binding: Higher affinity for pancreatic SUR1 receptors versus cardiovascular SUR2 receptors [1] [3] [6].

Unlike glibenclamide (another second-generation agent), gliclazide's metabolism occurs predominantly via hepatic oxidation (yielding inactive metabolites) with minimal renal excretion (<4% unchanged drug). This pharmacokinetic profile enables safer use in patients with mild-to-moderate renal impairment compared to renally-cleared sulfonylureas [2] [6].

Table 2: Pharmacological Classification of Select Sulfonylureas [2] [6] [10]

ParameterGliclazideGlibenclamideTolbutamideGlimepiride
GenerationSecondSecondFirstThird
Molecular Weight323.41 g/mol494.0 g/mol270.35 g/mol490.62 g/mol
Half-life (hours)10.41075-9
MetabolismHepatic (CYP2C9)Hepatic (CYP2C9)Hepatic (CYP2C9)Hepatic (CYP2C9)
Renal Excretion<4% unchanged50% unchanged>90% metabolites60% metabolites
Daily Dose (mg)40-3201.25-20500-30001-8

Pharmacological Context: Role in Type 2 Diabetes Mellitus (T2DM) Management

Gliclazide exerts glucose-lowering effects through pancreatic and extra-pancreatic mechanisms. Its primary action occurs via binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cell membranes, triggering ATP-sensitive potassium (KATP) channel closure. This depolarizes the cell membrane, opens voltage-dependent calcium channels, and stimulates calcium-mediated insulin exocytosis. Specifically, gliclazide restores the first-phase insulin response to glucose – a critical defect in early T2DM – enhancing postprandial glucose control [3] [6].

Beyond insulin secretion, gliclazide demonstrates unique extra-pancreatic effects:

  • Reduced Hepatic Glucose Output: Suppresses gluconeogenesis via hepatic fructose-2,6-bisphosphatase modulation
  • Enhanced Peripheral Glucose Utilization: Activates muscle glycogen synthase
  • Vascular Protection: Demonstrated antioxidant properties via NAPDH oxidase inhibition and free radical scavenging
  • Improved Haemostasis: Reduces platelet adhesion/aggregation and enhances fibrinolysis [3] [7].

Clinically, gliclazide achieves HbA1c reductions of 1.0-1.5% as monotherapy and demonstrates durable efficacy. The ADVANCE trial demonstrated sustained glycemic control with low hypoglycemia risk in over 11,000 patients. Additionally, gliclazide is particularly effective in MODY subtypes (Maturity-Onset Diabetes of the Young), especially HNF1α-MODY (MODY3), where it often achieves near-normoglycemia by enhancing residual β-cell function [1] [4] [7].

Comparative Analysis: Glicaramide vs. Glibenclamide/Tolbutamide

When compared with other sulfonylureas, gliclazide exhibits distinct clinical advantages stemming from its pharmacokinetic and pharmacodynamic properties:

Hypoglycemia Risk:Gliclazide demonstrates significantly lower hypoglycemia incidence versus glibenclamide due to:

  • Glucose-dependent insulin secretion (preserved counter-regulatory responses)
  • Shorter duration of action (10-24 hours vs. >24 hours for glibenclamide)
  • Reduced accumulation in elderly patientsEpidemiological studies show severe hypoglycemia rates of <1% with gliclazide versus 5-20% with glibenclamide [1] [4] [8].

Cardiovascular Effects:Unlike glibenclamide, gliclazide does not inhibit ischemic preconditioning – a cardioprotective mechanism – due to its selectivity for pancreatic SUR1 over cardiac SUR2 receptors. Real-world evidence indicates:

  • 17% lower cardiovascular mortality versus glibenclamide
  • Neutral effects on major adverse cardiovascular events (MACE)
  • Potential vascular benefits via antioxidant activity [1] [7] [8].

Secondary Failure Rates:Long-term studies reveal superior durability with gliclazide:

  • 5-year secondary failure rate: 7% (gliclazide) vs. 17.9% (glibenclamide) vs. 25.6% (glipizide)This sustained efficacy is attributed to preservation of β-cell function and reduced oxidative stress [4] [8].

Table 3: Comparative Clinical Profiles of Sulfonylureas [1] [4] [7]

ParameterGliclazideGlibenclamideTolbutamide
HbA1c Reduction1.0-1.5%1.0-1.5%0.5-1.0%
Hypoglycemia RiskLowHighModerate
Weight GainModerateSignificantModerate
Cardiovascular SafetyNeutral/possible benefitPossible increased riskIncreased risk (historical data)
Secondary Failure Rate (5 years)7%17.9%Not established
Vascular EffectsAntioxidant; antiplateletNeutralNeutral

Properties

CAS Number

36980-34-4

Product Name

Glicaramide

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-1-ethyl-3-methyl-4-(3-methylbutoxy)pyrazolo[3,4-b]pyridine-5-carboxamide

Molecular Formula

C30H42N6O5S

Molecular Weight

598.8 g/mol

InChI

InChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38)

InChI Key

DIBGLVNSPMMGHO-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4

Synonyms

glicaramide
SQ 65993

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.